3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid
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Overview
Description
3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and phenylacetic acid.
Aldol Condensation: The initial step often involves an aldol condensation reaction between 4-(difluoromethoxy)benzaldehyde and phenylacetic acid in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 3-[4-(difluoromethoxy)phenyl]-2-phenylpropenal.
Oxidation: The intermediate is then subjected to an oxidation reaction using oxidizing agents such as potassium permanganate or chromium trioxide to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include:
Oxidation: this compound derivatives with additional oxygen functionalities.
Reduction: Alcohols or alkanes derived from the reduction of the acrylic acid moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters formed by the reaction of the carboxylic acid group with alcohols.
Scientific Research Applications
3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)benzoic acid
- 3-(Difluoromethoxy)phenylacetic acid
- 2-Phenylacrylic acid
Uniqueness
Compared to similar compounds, 3-[4-(Difluoromethoxy)phenyl]-2-phenylacrylic acid stands out due to the presence of both the difluoromethoxy group and the acrylic acid moiety. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-3-[4-(difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2O3/c17-16(18)21-13-8-6-11(7-9-13)10-14(15(19)20)12-4-2-1-3-5-12/h1-10,16H,(H,19,20)/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLRLIOHTHGLHV-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OC(F)F)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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